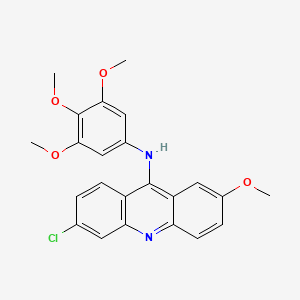
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine is a synthetic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities, including anti-cancer, anti-bacterial, and anti-viral properties. This particular compound features a trimethoxyphenyl group, which is a versatile pharmacophore known for its significant bioactivity .
Preparation Methods
The synthesis of 6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine involves its interaction with various molecular targets. It can inhibit enzymes like tubulin, heat shock protein 90, and thioredoxin reductase, leading to disruption of cellular processes and induction of apoptosis in cancer cells . The trimethoxyphenyl group plays a crucial role in binding to these targets and enhancing the compound’s bioactivity.
Comparison with Similar Compounds
Similar compounds include other acridine derivatives and trimethoxyphenyl-containing molecules. Some examples are:
9-amino-6-chloro-2-methoxyacridine: Another acridine derivative with nucleic acid staining properties.
3,4,5-trimethoxyamphetamine: A compound with a similar trimethoxyphenyl group but different biological activity.
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine is unique due to its specific combination of the acridine core and the trimethoxyphenyl group, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H21ClN2O4 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine |
InChI |
InChI=1S/C23H21ClN2O4/c1-27-15-6-8-18-17(12-15)22(16-7-5-13(24)9-19(16)26-18)25-14-10-20(28-2)23(30-4)21(11-14)29-3/h5-12H,1-4H3,(H,25,26) |
InChI Key |
RLPJYBJZWYUCTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


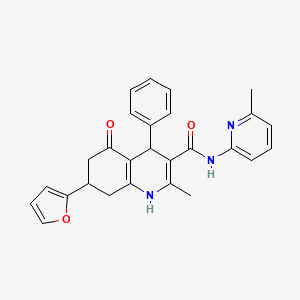
![N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea](/img/structure/B14137400.png)
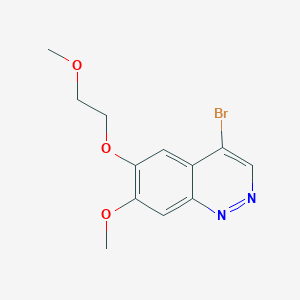

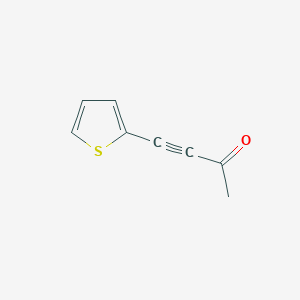
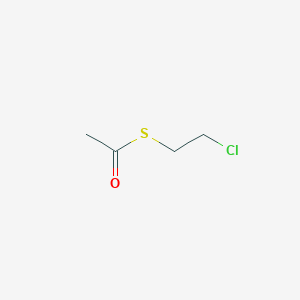
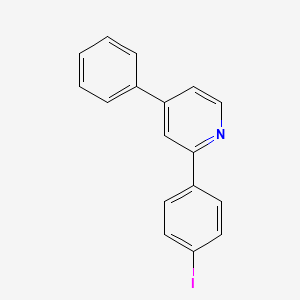
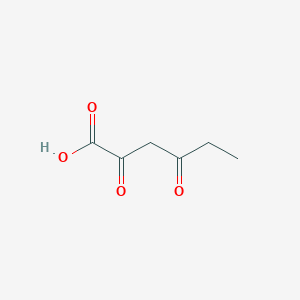


![3-amino-N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14137472.png)
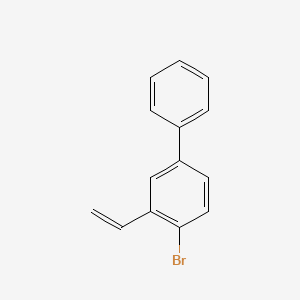
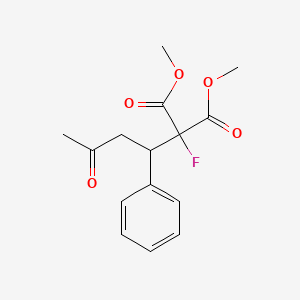
![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)
